1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C20H27NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with tert-butyl chloroformate and benzyl bromide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-Boc-3-piperidone
- 1-N-Boc-4-oxopiperidine-3-carboxylate
Uniqueness
1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-25-17(23)20(13-15-9-7-6-8-10-15)14-21(12-11-16(20)22)18(24)26-19(2,3)4/h6-10H,5,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNVZIFOWTIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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